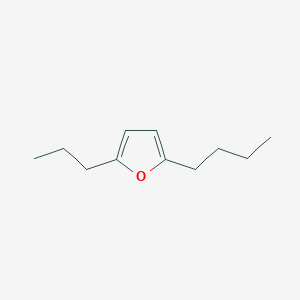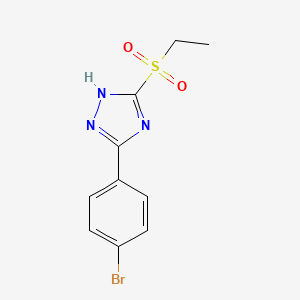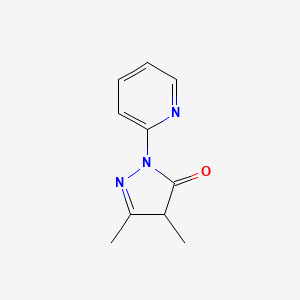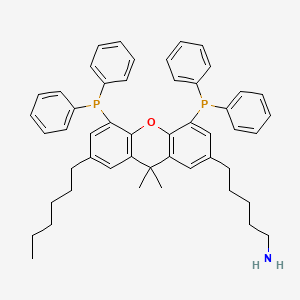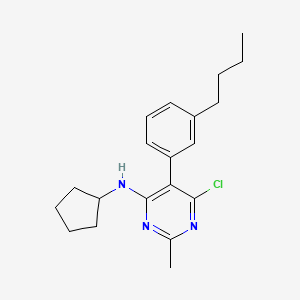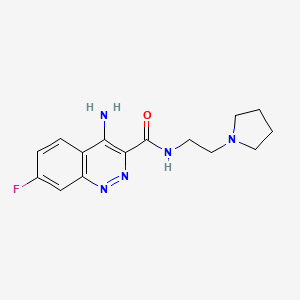
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- is a synthetic organic compound belonging to the cinnoline family. This compound is characterized by its unique structure, which includes a cinnoline core substituted with an amino group, a fluorine atom, and a pyrrolidinyl ethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as ortho-nitroaryl compounds, under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via nucleophilic substitution reactions using amines.
Fluorination: The fluorine atom at the 7-position can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrolidinyl Ethyl Group: The pyrrolidinyl ethyl group can be attached through alkylation reactions using appropriate alkyl halides or sulfonates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the cinnoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic outcomes.
類似化合物との比較
Similar Compounds
- 4-Amino-7-fluoro-N-(2-(4-morpholinyl)ethyl)cinnoline-3-carboxamide
- 4-Amino-7-chloro-N-(2-(1-pyrrolidinyl)ethyl)cinnoline-3-carboxamide
Uniqueness
Compared to similar compounds, 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- is unique due to the presence of the fluorine atom at the 7-position and the pyrrolidinyl ethyl group. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(2-(1-pyrrolidinyl)ethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
187231-53-4 |
|---|---|
分子式 |
C15H18FN5O |
分子量 |
303.33 g/mol |
IUPAC名 |
4-amino-7-fluoro-N-(2-pyrrolidin-1-ylethyl)cinnoline-3-carboxamide |
InChI |
InChI=1S/C15H18FN5O/c16-10-3-4-11-12(9-10)19-20-14(13(11)17)15(22)18-5-8-21-6-1-2-7-21/h3-4,9H,1-2,5-8H2,(H2,17,19)(H,18,22) |
InChIキー |
CPMZNKUVEPHLRA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCNC(=O)C2=C(C3=C(C=C(C=C3)F)N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)

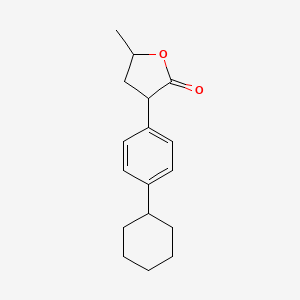
![4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12909755.png)


